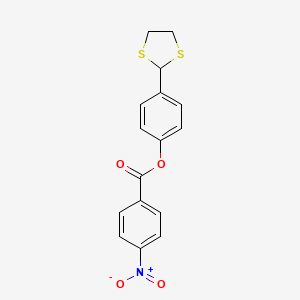

4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate

Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex multi-component structure. The compound bears the Chemical Abstracts Service registry number 329079-33-6 and the Molecular Design Limited number MFCD00169595, serving as unique identifiers in chemical databases. Alternative nomenclature includes "Phenol, 4-(1,3-dithiolan-2-yl)-, 1-(4-nitrobenzoate)" and "4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzenecarboxylate," emphasizing different aspects of its structural composition.

The molecular formula C₁₆H₁₃NO₄S₂ indicates a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with a molecular weight of 347.42 grams per mole. Structural elucidation reveals three distinct molecular components integrated into a single entity: the 1,3-dithiolan-2-yl substituent, the central phenyl ring system, and the 4-nitrobenzoate ester functionality. The 1,3-dithiolane moiety represents a five-membered heterocyclic ring containing two sulfur atoms positioned at the 1 and 3 positions, creating a unique electronic environment that influences the overall chemical behavior of the molecule.

Computational descriptors provide additional structural insights, including an XLogP3 value of 4.2, indicating significant lipophilicity, zero hydrogen bond donor count, and six hydrogen bond acceptor sites. The compound exhibits four rotatable bonds, contributing to conformational flexibility, while maintaining a topological polar surface area of 123 square angstroms. These parameters collectively define the three-dimensional molecular architecture and predict various physicochemical properties relevant to biological and chemical applications.

Historical Context in Organosulfur Chemistry

The development of this compound emerges from the rich historical tradition of organosulfur chemistry, which has evolved significantly since the early recognition of sulfur-containing organic compounds in the nineteenth century. The 1,3-dithiolane ring system, fundamental to this compound's structure, represents a crucial advancement in heterocyclic chemistry, where sulfur atoms replace carbon atoms in traditional ring structures to create unique electronic and steric environments. This substitution pattern, involving the replacement of two methylene bridges with thioether groups in a cyclopentane-like framework, demonstrates the innovative approaches that have characterized organosulfur compound development.

The synthetic methodology for creating 1,3-dithiolane derivatives has historically relied on the condensation reaction between aldehydes and 1,2-ethanedithiol, a transformation that became well-established in the mid-twentieth century. This reaction pathway provided chemists with reliable access to protected aldehyde functionalities, as dithiolane-protected aldehydes and ketones remain stable under various reaction conditions without disrupting the dithiolane ring system. The development of these protecting group strategies represented a significant advancement in synthetic organic chemistry, enabling more complex multi-step synthetic sequences.

The integration of organosulfur chemistry with aromatic ester functionality, as exemplified by this compound, reflects the modern era of molecular design where multiple functional groups are combined to achieve specific chemical and biological properties. This compound represents the convergence of traditional organosulfur methodologies with contemporary nitroaromatic chemistry, demonstrating how historical chemical knowledge continues to inform current research directions. The ability to incorporate sulfur-containing heterocycles into complex molecular architectures has enabled the development of compounds with enhanced stability, reactivity, and biological activity compared to their sulfur-free analogs.

Position Within Nitroaromatic Ester Family

This compound occupies a distinctive position within the broader family of nitroaromatic esters, representing a specialized class of compounds that combine the electron-withdrawing properties of nitro groups with ester functionality. Nitroaromatic compounds constitute one of the largest and most important groups of industrial chemicals, characterized by the presence of at least one nitro group attached to an aromatic ring system. The strong electronegativity of the nitro group, stemming from the combined action of two electron-deficient oxygen atoms bonded to a partially positive nitrogen atom, imparts unique chemical properties that make these compounds valuable in various synthetic applications.

The ester linkage in this compound connects the phenolic component to 4-nitrobenzoic acid, creating a structural motif that appears in numerous related compounds with varying biological and chemical activities. Comparative analysis with structurally similar compounds reveals the importance of substitution patterns in determining overall molecular properties. For example, 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzoate differs only in the position of the nitro group, yet this positional change leads to significantly different reactivity and biological activity profiles. Similarly, 4-(1,3-Dithiolan-2-yl)phenyl 4-aminobenzoate, containing an amino group instead of a nitro group, exhibits entirely different chemical and biological characteristics.

The electron-withdrawing nature of the nitro group, particularly when positioned para to the ester carbonyl, creates a highly deactivated aromatic system that resists electrophilic aromatic substitution reactions. This deactivation directs any electrophilic attacks toward the meta positions, as both the conjugation state and resonance properties of nitro groups result in partially positive charges at ortho and para positions that effectively repel electrophiles. When multiple nitro groups are present in aromatic compounds, stable Meisenheimer complexes can form during reactions with electrophiles, contributing to the overall stability and recalcitrance to degradation characteristic of this compound class.

| Compound | Nitro Position | Key Difference | Reference |

|---|---|---|---|

| This compound | Para | Standard compound | |

| 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzoate | Meta | Different reactivity | |

| 4-(1,3-Dithiolan-2-yl)phenyl 4-aminobenzoate | Para (amino) | Different functionality | |

| 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate | Para (methyl) | Electron-donating |

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c18-15(11-1-5-13(6-2-11)17(19)20)21-14-7-3-12(4-8-14)16-22-9-10-23-16/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVFPOKFEGCTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate typically involves the esterification of 4-(1,3-dithiolan-2-yl)phenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-nitrobenzoate ester is highly electrophilic due to the electron-withdrawing nitro group, facilitating nucleophilic substitution at the carbonyl carbon.

-

Amine Reactions : Secondary alicyclic amines (e.g., piperidine) attack the thiocarbonyl carbon, forming zwitterionic (T<sup>±</sup>) and anionic (T<sup>−</sup>) tetrahedral intermediates. Kinetic studies of analogous thionocarbonates show nonlinear rate dependence on amine concentration, indicating a two-step mechanism involving intermediate formation and proton transfer .

-

Pyridinolysis : Pyridines react via a T<sup>±</sup> intermediate, with rate coefficients (k<sub>N</sub>) strongly dependent on pyridine basicity (Brønsted β = 0.9–1.2) .

Key Factors :

-

The nitro group enhances electrophilicity, increasing k<sub>1</sub> (formation of T<sup>±</sup>) compared to meta-nitro analogs .

-

Solvent effects (44% ethanol-water) stabilize intermediates .

Alkylation and Cyclization Reactions

The dithiolane sulfur atoms act as nucleophiles in alkylation reactions, forming derivatives or cyclized products.

-

Alkylation with Halides :

-

Cyclization :

Conditions :

-

Solvents: Methanol, dichloromethane.

-

Temperature: Room temperature to reflux.

Hydrolysis of the Ester Group

The 4-nitrobenzoate ester undergoes hydrolysis under acidic or basic conditions, yielding 4-nitrobenzoic acid and the corresponding phenol derivative.

-

Base-Catalyzed Hydrolysis :

-

Acid-Catalyzed Hydrolysis :

-

Protonation of the carbonyl oxygen facilitates water attack.

-

Stability :

Redox Reactions Involving the Dithiolane Ring

The 1,3-dithiolane ring participates in redox reactions due to its disulfide-like structure.

-

Oxidation :

-

Ring-opening oxidation with agents like H<sub>2</sub>O<sub>2</sub> forms sulfoxides or sulfones.

-

-

Reduction :

-

Sodium borohydride reduces the dithiolane to dithiols, which can reoxidize to disulfides.

-

Applications :

-

Redox-active derivatives are explored for drug delivery systems.

Comparative Reaction Data

The table below summarizes reaction types and conditions for related compounds:

Mechanistic Insights

-

Nitro Group Influence : The para-nitro group increases electrophilicity at the benzoate carbonyl, accelerating nucleophilic attack .

-

Steric Effects : Bulky substituents on the dithiolane ring hinder reactivity, as seen in lower tuberculostatic activity of N-methyl derivatives .

-

Solvent Effects : Polar protic solvents (e.g., ethanol-water) stabilize zwitterionic intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate exhibit significant antimicrobial activities. For instance, derivatives have shown effectiveness against various fungi and bacteria, including Candida albicans and Staphylococcus aureus . The mechanism of action typically involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that certain nitrobenzoate derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of cell death pathways .

Material Science Applications

Polymer Development

this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Researchers have explored its incorporation into polyurethanes and other thermoplastic elastomers .

Environmental Applications

Bioremediation

The compound's dithiolane moiety is of interest in environmental chemistry for its potential role in bioremediation processes. Studies suggest that it can facilitate the degradation of pollutants through redox reactions, thereby contributing to the detoxification of contaminated environments .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antifungal activity compared to standard antifungal agents .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on breast cancer cell lines showed that treatment with derivatives of this compound resulted in a significant increase in apoptosis rates (up to 70%) within 48 hours of exposure. This suggests potential for development into therapeutic agents targeting cancer cells .

Case Study 3: Polymer Synthesis

Research involving the synthesis of polyurethane using this compound as a monomer showed improved thermal stability and mechanical strength compared to conventional polyurethanes. The resulting materials exhibited a glass transition temperature (Tg) increase by approximately 15°C .

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate can be compared with similar compounds such as:

4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

4-(1,3-Dithiolan-2-yl)phenyl 4-aminobenzoate: Contains an amino group instead of a nitro group, resulting in different chemical and biological activities.

4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate:

The uniqueness of this compound lies in its combination of the dithiolan ring and nitrobenzoate moiety, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate is a derivative of nitrobenzoic acid and dithiolan, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal, antibacterial, and cytotoxic effects, while highlighting relevant research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a dithiolan ring attached to a phenyl group and a nitrobenzoate moiety, which may contribute to its diverse biological properties.

Antifungal Activity

Recent studies have demonstrated significant antifungal activity of compounds related to the dithiolan structure. For instance, derivatives with similar dithiolan frameworks have shown effectiveness against various fungal strains such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus.

Table 1: Antifungal Activity of Related Compounds

The presence of the dithiolan moiety seems to enhance the antifungal properties by interacting with fungal cell membranes or metabolic pathways.

Antibacterial Activity

In addition to antifungal properties, compounds containing the dithiolan structure have also been evaluated for antibacterial activity. While specific data on this compound is limited, related compounds have shown moderate antibacterial effects against gram-positive and gram-negative bacteria.

Table 2: Antibacterial Activity of Related Compounds

The observed antibacterial activity suggests that these compounds may disrupt bacterial cell wall synthesis or function through similar mechanisms as their antifungal counterparts.

Cytotoxic Effects

Furthermore, the cytotoxic potential of this compound has been explored in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related dithiolan compounds on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer):

- Results : The compounds exhibited IC50 values ranging from 10 to 30 µM in MCF-7 cells and from 15 to 35 µM in HeLa cells.

These findings highlight the potential of dithiolan derivatives as anticancer agents.

Q & A

Q. What synthetic methodologies are employed to prepare 4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate?

The compound is typically synthesized via esterification between 4-(1,3-dithiolan-2-yl)phenol and 4-nitrobenzoyl chloride. A common protocol involves:

- Reacting 4-(1,3-dithiolan-2-yl)phenol with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification via silica gel chromatography using gradients of ethyl acetate and petroleum ether. Reaction progress is monitored by TLC, and structural confirmation is achieved through -/-NMR and HRMS .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.5–8.3 ppm for nitrobenzoyl) and dithiolane protons (δ 3.3–3.5 ppm). -NMR confirms carbonyl (C=O, ~168 ppm) and nitro group (C-NO, ~150 ppm) signals.

- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves molecular geometry. For example, disorder in the dithiolane ring (occupancy ratios refined to 0.85:0.15) and π-π stacking distances (~3.4–3.5 Å) are quantified .

Advanced Research Questions

Q. How can crystallographic disorder in the dithiolane ring be resolved during structural refinement?

- Disorder Modeling : Use SHELXL to refine occupancy ratios of disordered atoms (e.g., sulfur positions in the dithiolane ring). Constraints (e.g., SIMU, DELU) maintain geometric regularity.

- Validation : Check residual electron density maps (Δρ < 0.3 eÅ) and ADPs (atomic displacement parameters) to ensure realistic thermal motion. Refinement converges at R1 < 0.05 and wR2 < 0.12 for high-resolution data .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- π-π Stacking : Aromatic rings (nitrobenzoyl and phenyl) exhibit face-to-face interactions with centroid distances of 3.4–3.5 Å .

- Weak Hydrogen Bonds : C–H···O interactions (e.g., between imidazole C–H and nitro O) with distances of 2.5–3.0 Å contribute to packing stability.

- Halogen/Sulfur Contacts : Cl···S (3.52 Å) and C···O (3.19 Å) short contacts further stabilize the lattice .

Q. How are discrepancies in NMR data interpreted during structural validation?

- Dynamic Effects : Rotational barriers in the dithiolane ring may split NMR signals (e.g., diastereotopic protons). Variable-temperature NMR can resolve such splitting.

- Solvent Artifacts : Anhydrous conditions prevent hydrolysis of the ester group, which could introduce spurious peaks. Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| Unit cell (Å, °) | a=18.5654, b=9.2730, c=24.7174, β=116.8 | |

| π-π Stacking distance | 3.4326–3.4922 Å | |

| Disorder occupancy | 0.849(9):0.151(10) |

Q. Table 2: Synthetic Yield Optimization

| Base Used | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Dichloromethane | 25 | 85 |

| Pyridine | THF | 40 | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.